molecular formula C7H6ClN3O3 B1350240 2-Chloro-4-nitrobenzhydrazide CAS No. 67345-78-2

2-Chloro-4-nitrobenzhydrazide

Cat. No. B1350240
CAS RN: 67345-78-2
M. Wt: 215.59 g/mol
InChI Key: XLDHQBNLMQYVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitrobenzhydrazide is a chemical compound with the formula C7H6ClN3O312. It has a molecular weight of 215.59412.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-nitrobenzhydrazide. However, it’s worth noting that the compound can exist as a dimorph in the solid state3.



Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrobenzhydrazide can be represented by the InChI string: InChI=1S/C7H6ClN3O3/c8-6-3-4 (11 (13)14)1-2-5 (6)7 (12)10-9/h1-3H,9H2, (H,10,12)14.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-nitrobenzhydrazide. More research may be needed in this area.



Physical And Chemical Properties Analysis

2-Chloro-4-nitrobenzhydrazide is a solid at room temperature5. Its melting point is between 159 - 162 °C5.


Scientific Research Applications

Solid-State Chemistry

A study by Oruganti et al. (2017) explores the solid-state versatility of 2-Chloro-4-nitrobenzoic acid and its molecular salts/cocrystals, emphasizing the importance of halogen bonds in these structures. This research demonstrates the compound's potential in designing materials with specific crystalline properties, including antiviral applications for HIV treatment (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).

Synthetic Chemistry

Křupková et al. (2013) detail the utility of a structurally similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block for heterocyclic oriented synthesis. This work highlights the capability of these compounds to serve as precursors in the synthesis of various heterocyclic scaffolds, which are pivotal in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).

Environmental Science

Mehrizad and Gharbani (2014) investigate the decontamination of chloro-nitrophenol compounds from aqueous solutions using graphene. Though the study focuses on a slightly different compound, the principles of adsorption and decontamination highlighted could be relevant for handling contaminants related to 2-Chloro-4-nitrobenzhydrazide (Mehrizad & Gharbani, 2014).

Microbial Degradation

Research by Duc (2019) on the anaerobic degradation of 2-chloro-4-nitroaniline by specific microbial strains underscores the biodegradability of nitroaromatic compounds. The study suggests potential microbial pathways for the degradation of similar compounds, indicating the environmental fate and treatment options for residues of 2-Chloro-4-nitrobenzhydrazide (Duc, 2019).

Pharmaceutical Research

Crisan et al. (2017) analyze the synthesis, structure, and toxicity of nitro/chloronitrobenzoates, including 2-Chloro-4-nitrobenzoic acid derivatives. Their findings provide insights into the potential pharmaceutical applications of these compounds, especially in designing new drugs with lower toxicity (Crisan, Halip, Bourosh, Chicu, & Chumakov, 2017).

Safety And Hazards

Specific safety and hazard information for 2-Chloro-4-nitrobenzhydrazide is not available in the resources I found. It’s always important to handle chemical compounds with care and follow safety guidelines.


Future Directions

The future directions for 2-Chloro-4-nitrobenzhydrazide could involve further research into its potential as a therapy for immunodeficiency diseases, given its anti-viral and anti-cancer properties3. More studies could also be conducted to understand its synthesis, chemical reactions, and safety profile.


Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Chloro-4-nitrobenzhydrazide.


properties

IUPAC Name

2-chloro-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDHQBNLMQYVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217695
Record name 2-Chloro-4-nitrobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzhydrazide

CAS RN

67345-78-2
Record name 2-Chloro-4-nitrobenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067345782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67345-78-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-nitrobenzhydrazide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-nitrobenzhydrazide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-nitrobenzhydrazide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-nitrobenzhydrazide
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-nitrobenzhydrazide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-nitrobenzhydrazide

Citations

For This Compound
1
Citations
DB Cosulich, DR Seeger, MJ Fahrenbach… - Journal of the …, 1953 - ACS Publications
… 2-Chloro-4-nitrobenzhydrazide.—To a solution of 78.4 g. of methyl 2-chloro-4-nitrobenzoate … of 2-chloro-4-nitrobenzhydrazide, 300 ml. of cold water, 30 ml. of glacial acetic acid, 20 ml. …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.